sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate
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Overview
Description
The compound with the identifier “sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate” is known as Acid Orange 7. It is a synthetic dye with the chemical formula C16H11N2NaO4S. Acid Orange 7 is commonly used in various industries for its vibrant orange color. It is primarily utilized in the textile, paper, and leather industries for dyeing purposes. Additionally, it is used in biological staining techniques and as an indicator in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Orange 7 is synthesized using p-aminobenzenesulfonic acid and 2-naphthol as raw materials. The process involves diazotizing p-aminobenzenesulfonic acid and coupling it with 2-naphthol. The product is then obtained by salting out, filtering, drying, and crushing .
Industrial Production Methods:
- Mix 15% p-aminobenzenesulfonic acid solution (containing 173 kg p-aminobenzenesulfonic acid) and 30% sodium nitrite solution (containing 69 kg sodium nitrite) uniformly.
- Add 600 liters of water and 264 kg hydrochloric acid (30%) into the diazonium pot.
- Add ice to control the temperature to 10-15°C.
- Add the mixed solution within 10 minutes and continue stirring for 30 minutes to obtain the diazonium liquid .
Chemical Reactions Analysis
Types of Reactions: Acid Orange 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Acid Orange 7 can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of Acid Orange 7.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Acid Orange 7 has a wide range of scientific research applications, including:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Acid Orange 7 involves its interaction with molecular targets and pathways. The compound binds to specific cellular components, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which Acid Orange 7 is used .
Comparison with Similar Compounds
Acid Orange 7 can be compared with other similar compounds, such as:
Acid Orange 10: Another synthetic dye with similar applications but different chemical properties.
Acid Red 1: A dye with a different color and chemical structure but used in similar industries.
Acid Yellow 36: A yellow dye with similar applications in the textile and paper industries.
Uniqueness: Acid Orange 7 is unique due to its vibrant orange color, high solubility in water, and stability under various conditions. These properties make it suitable for a wide range of applications in different industries .
Properties
IUPAC Name |
sodium;4-[2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,17H,(H,20,21,22);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFKZCLTLAWLO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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